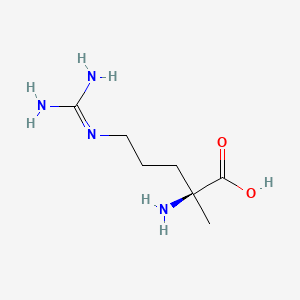

2-Methylarginine

説明

Structure

3D Structure

特性

CAS番号 |

59574-26-4 |

|---|---|

分子式 |

C7H16N4O2 |

分子量 |

188.23 g/mol |

IUPAC名 |

(2S)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |

InChI |

InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m0/s1 |

InChIキー |

LKRMSSDDHQZQHJ-ZETCQYMHSA-N |

異性体SMILES |

C[C@](CCCN=C(N)N)(C(=O)O)N |

正規SMILES |

CC(CCCN=C(N)N)(C(=O)O)N |

製品の起源 |

United States |

Enzymology of Methylarginine Synthesis and Catabolism

Protein Arginine Methyltransferases (PRMTs)

Protein Arginine Methyltransferases (PRMTs) are the key enzymes responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.orguu.nl This methylation event can significantly impact the function of the target protein by altering its structure, localization, and interactions with other molecules. frontiersin.orgacs.org The dysregulation of PRMT activity has been implicated in various diseases, including cancer and cardiovascular disease. frontiersin.org

Classification and Isoforms (Type I, Type II, Type III)

The PRMT family is composed of nine members in mammals, which are categorized into three main types based on the final methylated arginine product they generate. mdpi.comrsc.org

Type I PRMTs: This is the largest group and includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. ijbs.com These enzymes catalyze the formation of ω-NG-monomethylarginine (MMA) and can further methylate this intermediate to produce asymmetric ω-NG,NG-dimethylarginine (ADMA). acs.orgmdpi.com PRMT1 is the most abundant PRMT and is responsible for approximately 85% of all arginine methylation in human cells. mdpi.comresearchgate.net

Type II PRMTs: This group consists of PRMT5 and PRMT9. ijbs.com Like Type I enzymes, they first generate MMA. However, they then catalyze the formation of symmetric ω-NG,N'G-dimethylarginine (SDMA). acs.orgmdpi.com

Type III PRMTs: PRMT7 is the sole member of this category. frontiersin.org It is unique in that it only catalyzes the formation of MMA and does not proceed to produce dimethylated arginine. frontiersin.orgijbs.com

A fourth type of PRMT activity, which monomethylates the internal δ-guanidino nitrogen atom, has been identified in yeast but is not yet well-characterized in mammals. nih.govnih.gov

Table 1: Classification of Protein Arginine Methyltransferases (PRMTs)

| Type | Members | Final Methylated Product(s) |

|---|---|---|

| Type I | PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, PRMT8 | ω-NG-monomethylarginine (MMA), Asymmetric ω-NG,NG-dimethylarginine (ADMA) |

| Type II | PRMT5, PRMT9 | ω-NG-monomethylarginine (MMA), Symmetric ω-NG,N'G-dimethylarginine (SDMA) |

| Type III | PRMT7 | ω-NG-monomethylarginine (MMA) |

Substrate Specificity and Catalytic Mechanisms of PRMTs

The catalytic activity of PRMTs is theorized to occur via an SN2 reaction mechanism. acs.org A lone pair of electrons from a guanidino nitrogen of the target arginine residue attacks the methyl group of the SAM cofactor. acs.org This leads to the formation of a methylated arginine and S-adenosyl-L-homocysteine (SAH) as a byproduct. uu.nlacs.org

While the catalytic core of PRMTs is relatively conserved, the regions outside of this core, particularly the N-terminal domains, are diverse and play a significant role in determining substrate specificity. genetics.ac.cnresearchgate.net These domains can influence which proteins the PRMT will bind to and methylate. genetics.ac.cnresearchgate.net For instance, the zinc-finger domain in PRMT3 is crucial for recognizing its RNA-associated targets. genetics.ac.cn

PRMTs often recognize and methylate arginine residues located within specific sequence motifs, most commonly glycine- and arginine-rich (GAR) motifs like "RG," "RGG," and "RXR". ijbs.comgenetics.ac.cn However, the sequences distal to the methylation site can also influence the enzyme's activity. genetics.ac.cn Furthermore, PRMTs can form complexes with other proteins, which can affect their subcellular localization and substrate recognition. genetics.ac.cn

The product specificity, determining whether MMA, ADMA, or SDMA is formed, is dictated by the specific PRMT. Type I and Type II enzymes can produce both mono- and dimethylated arginine, while Type III enzymes only produce monomethylated arginine. nih.gov The structural basis for this difference is an area of active research, with factors like the shape and properties of the active site being implicated. pnas.org

Regulation of PRMT Activity and Expression

The activity and expression of PRMTs are tightly controlled within the cell through various mechanisms to ensure proper biological function. frontiersin.org

Gene Expression and Alternative Splicing: The expression levels of PRMTs can be regulated at the RNA level. frontiersin.org For example, PRMT1 has over 30 identified protein-coding isoforms generated through alternative splicing, some of which exhibit distinct substrate specificities and subcellular localizations. frontiersin.org

Subcellular Localization: The localization of PRMTs within the cell also dictates their function. For instance, PRMT1 is found in both the nucleus and cytoplasm, while CARM1 is primarily nuclear, and PRMT5 is predominantly cytosolic. frontiersin.org PRMT8 is unique in its association with the plasma membrane. nih.gov

Interacting Proteins: PRMT activity can be modulated by interactions with other proteins. mdpi.com For example, BTG1 and BTG2 proteins have been shown to enhance the enzymatic activity of PRMT1. mdpi.com Conversely, other proteins can inhibit PRMT activity. mdpi.com

Post-Translational Modifications (PTMs): PRMTs themselves are subject to various PTMs, including phosphorylation, methylation, and ubiquitination, which can regulate their activity. frontiersin.orgnih.gov For instance, phosphorylation has been shown to impair the methyltransferase activity of PRMT1 and CARM1. frontiersin.org Automethylation of PRMT8 negatively regulates its own activity. nih.gov In contrast, ubiquitination of PRMT5 can either lead to its degradation or enhance its enzymatic activity depending on the type of ubiquitin chain attached. frontiersin.org

Biosynthesis of Specific Methylarginine (B15510414) Isomers

The generation of different methylarginine isomers is a direct result of the specific enzymatic activities of PRMTs or other specialized biosynthetic pathways in certain organisms.

Formation of N-Methylated Arginine Residues via PRMT Activity

As detailed in the preceding sections, PRMTs are the primary enzymes responsible for the synthesis of N-methylated arginine residues in eukaryotes. uu.nlnih.gov The process begins with the transfer of a single methyl group from SAM to a guanidino nitrogen of an arginine residue, forming ω-NG-monomethylarginine (MMA). uu.nlacs.org

Following the initial monomethylation, Type I and Type II PRMTs can catalyze a second methylation event.

Type I PRMTs (e.g., PRMT1, PRMT6) add a second methyl group to the same nitrogen atom, resulting in the formation of asymmetric dimethylarginine (ADMA). mdpi.comresearchgate.net

Type II PRMTs (e.g., PRMT5) add the second methyl group to the other terminal nitrogen atom, leading to the creation of symmetric dimethylarginine (SDMA). mdpi.comresearchgate.net

Type III PRMTs (e.g., PRMT7), in contrast, cease their activity after the formation of MMA. mdpi.com

The resulting methylated proteins can then be proteolytically degraded, releasing free methylarginines (MMA, ADMA, and SDMA) into the cytosol. oup.comresearchgate.net

Biosynthesis of β-Methylarginine in Microorganisms (e.g., Streptomyces arginensis)

A distinct biosynthetic pathway for a different isomer, β-methylarginine, exists in certain microorganisms, such as the bacterium Streptomyces arginensis, the producer of the antibiotic arginomycin (B10042). nih.govresearchgate.net This pathway involves two specific enzymes encoded by the arginomycin biosynthetic gene cluster: ArgM and ArgN. nih.govfudan.edu.cn

The biosynthesis of β-methylarginine proceeds through a three-step process:

Transamination: The enzyme ArgM, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, first catalyzes the transfer of the α-amino group from L-arginine to α-ketoglutaric acid. This reaction produces glutamate (B1630785) and converts L-arginine into 5-guanidino-2-oxopentanoic acid. researchgate.netresearchgate.netdavuniversity.org

Methylation: The resulting 5-guanidino-2-oxopentanoic acid then serves as the substrate for ArgN, a SAM-dependent methyltransferase. ArgN transfers a methyl group from SAM to the C-3 position of the substrate, forming 5-guanidino-3-methyl-2-oxopentanoic acid. nih.govresearchgate.netresearchgate.net

Second Transamination: In the final step, ArgM iteratively catalyzes a second transamination reaction. This time, it transfers an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, which generates the final product, β-methylarginine. nih.govresearchgate.netresearchgate.net

This concise enzymatic pathway highlights a different strategy for arginine methylation found in the microbial world, leading to the formation of the rare amino acid β-methylarginine. nih.govresearchgate.net

**Table 2: Enzymes in β-Methylarginine Biosynthesis in *Streptomyces arginensis***

| Enzyme | Type | Function |

|---|---|---|

| ArgM | Pyridoxal phosphate (PLP)-dependent aminotransferase | Catalyzes two transamination steps |

| ArgN | S-adenosyl-L-methionine (SAM)-dependent methyltransferase | Catalyzes the methylation of the intermediate |

Enzymatic Degradation and Metabolism of Free Methylarginines

Free methylarginines, such as N(G)-monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA), are generated from the breakdown of proteins that have undergone post-translational methylation. nih.govoup.com These molecules are potent inhibitors of nitric oxide synthases (NOS). physiology.orgfrontiersin.org Their intracellular concentrations are primarily regulated by enzymatic degradation. ahajournals.orgnih.gov

Alanine:Glyoxylate Aminotransferase 2 (AGXT2)

As an alternative pathway to DDAH-mediated hydrolysis, methylarginines can be catabolized via transamination by Alanine:Glyoxylate Aminotransferase 2 (AGXT2). uniprot.org

AGXT2 is a promiscuous mitochondrial aminotransferase that plays a significant role in the metabolism of all three endogenous methylarginines: ADMA, SDMA, and L-NMMA. oup.comahajournals.org This enzyme provides a metabolic route for SDMA, which is not a substrate for DDAH, and an alternative pathway for ADMA and L-NMMA. nih.govuniprot.org The importance of this pathway is highlighted by studies showing that AGXT2-deficient mice exhibit increased plasma concentrations of both ADMA and SDMA. researchgate.net Furthermore, polymorphisms in the AGXT2 gene in humans have been linked to significant variations in plasma and urinary concentrations of SDMA and β-aminoisobutyrate (BAIB), another key substrate of the enzyme. oup.com

The transamination of methylarginines by AGXT2 results in the formation of their corresponding α-keto acids. Specifically, ADMA is converted to α-keto-δ-(NG,NG-dimethylguanidino)valeric acid (ADGV), and SDMA is converted to symmetric α-keto-dimethylguanidinovaleric acid (SDGV). nih.govnih.govahajournals.org The formation of these derivatives has been demonstrated in vivo, where decreased AGXT2 activity leads to reduced plasma levels of ADGV and SDGV. nih.gov These α-keto-derivatives can be further metabolized. nih.gov

AGXT2 is a pyridoxal-phosphate-dependent enzyme located within the mitochondria. researchgate.netnih.gov Its expression is most prominent in the liver and the kidney. tandfonline.comresearchgate.net In the kidney, AGXT2 is specifically localized to the epithelial cells of the convoluted tubules and the loop of Henle. tandfonline.comnih.gov In the liver, it is found in hepatocytes. tandfonline.com This specific tissue and subcellular distribution places the enzyme in key metabolic organs, positioning it to regulate both local and systemic levels of methylarginines. researchgate.net

Considerations of Methylarginine Demethylation

The direct removal of methyl groups from free methylarginine amino acids is not a recognized metabolic pathway. However, the demethylation of arginine residues within proteins is a known post-translational modification. The existence of dedicated enzymes for Nω-methylarginine demethylation, often referred to as arginine demethylases (RDMs), has been a subject of scientific debate.

Research has indicated that certain members of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs) can also catalyze the demethylation of methylated arginine residues. This process involves an oxidative mechanism dependent on iron (Fe(II)) and 2-oxoglutarate, which oxidizes the methyl group on the arginine, leading to the release of formaldehyde. This mechanism is analogous to how these enzymes demethylate lysine residues.

JMJD6 is one enzyme that has been reported to possess arginine demethylase activity, although these findings have been contested, with other studies suggesting it functions as a lysine hydroxylase. Despite the controversy, some evidence supports the ability of JMJD6 to demethylate both histone and non-histone proteins. The potential for a subset of JmjC KDMs to act as RDMs suggests a mechanism for reversing protein arginine methylation, but this activity appears to be directed at arginine residues within a peptide chain rather than at free amino acids like 2-Methylarginine.

Molecular Mechanisms and Biological Functions of Methylarginines

Methylarginines as Post-Translational Modifications (PTMs)

Arginine methylation is a widespread post-translational modification (PTM) in eukaryotic organisms, playing a crucial role in regulating protein function and cellular processes. researchgate.netmdpi.com This modification involves the transfer of one or two methyl groups from S-adenosyl methionine (SAM) to the nitrogen atoms of the guanidino group on an arginine residue. nih.gov This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). mdpi.comnih.gov

There are three main types of methylarginine (B15510414) found in cells:

Monomethylarginine (MMA): A single methyl group is added to a terminal nitrogen of the guanidino group. nih.gov

Asymmetric dimethylarginine (ADMA): Two methyl groups are added to the same terminal nitrogen atom of the guanidino group. nih.gov

Symmetric dimethylarginine (SDMA): One methyl group is added to each of the two terminal nitrogen atoms of the guanidino group. nih.gov

These modifications are prevalent in RNA-binding proteins and histones, influencing processes such as gene transcription, mRNA splicing, DNA damage repair, and signal transduction. researchgate.netnih.govnih.gov

The addition of methyl groups to arginine residues can alter a protein's structure and conformation. nih.govresearchgate.net While methylation does not change the positive charge of the arginine side chain, it does increase its bulkiness and modifies its hydrogen-bonding capacity. nih.gov The guanidinium (B1211019) group of arginine has five potential hydrogen bond donors, and methylation removes some of these, which can inhibit certain molecular interactions. nih.gov

Conversely, the methylation of arginine can enhance its affinity for aromatic rings through cation-pi interactions, thereby promoting other interactions. nih.gov These structural and chemical changes can subtly or drastically affect the interactions of the modified protein with other proteins or with nucleic acids. researchgate.netmdpi.com Arginine methylation frequently occurs in intrinsically disordered regions of proteins, which are often involved in dynamic cellular processes like the formation of membrane-less organelles through liquid-liquid phase separation. nih.govnih.gov

A primary consequence of arginine methylation is the modulation of protein-protein interactions. nih.govnih.gov This PTM can either create or block docking sites for other proteins, thus acting as a molecular switch that can turn interactions on or off. nih.govresearchgate.net For example, studies in yeast have shown that the methylation of the protein Npl3 by the methyltransferase Hmt1 significantly increased its interaction with proteins Air2 and Ded1, demonstrating that methylarginine can be a widespread mechanism for modulating protein interactions. wikipedia.org

The effect of arginine methylation can be either positive or negative, depending on the specific proteins and the context of the interaction. nih.gov

Methylated arginine residues serve as docking sites for a class of proteins known as "effectors" or "readers," which specifically recognize and bind to these modified residues. nih.govresearchgate.netmdpi.com This recognition is a key mechanism for translating the methylation signal into a functional cellular outcome. researchgate.net The creation of these docking sites facilitates the assembly of protein complexes involved in various cellular pathways. researchgate.net

The binding of effector proteins to methylarginine is crucial for processes like transcriptional regulation and the assembly of the spliceosome. elsevierpure.com For instance, the Survival of Motor Neuron (SMN) protein was one of the first identified readers of methylarginine, binding to methylated Sm proteins as part of the spliceosome assembly process. elsevierpure.complos.org

The primary and most well-characterized family of proteins that act as readers for methylarginine marks are those containing Tudor domains. nih.govnih.govnih.gov Tudor domains are small structural motifs of about 60 amino acids that form a barrel-like fold. nih.gov They recognize and bind to methylated arginine (and in some cases, methylated lysine) residues through a specialized pocket called an "aromatic cage." plos.orgnih.gov This cage is formed by several aromatic amino acid residues that engage in cation-π and π-π stacking interactions with the methyl-guanidinium group of the modified arginine. researchgate.net

Structural studies have revealed that the aromatic cage of methylarginine-binding Tudor domains is typically narrower than that of methyllysine-binding ones, which favors the planar structure of the methyl-guanidinium group. nih.gov Different Tudor domains exhibit specificity for different forms of methylarginine. For example:

The Tudor domain of TDRD3 (Tudor domain-containing protein 3) preferentially recognizes ADMA. nih.govplos.org

The Tudor domain of SMN can bind to both ADMA and SDMA, though it shows a preference for SDMA. nih.govnih.govplos.org

The interaction between Tudor domain proteins and methylated substrates is critical for various cellular functions, including RNA metabolism, DNA damage response, and germline development. nih.govelsevierpure.com

| Tudor Domain Protein | Preferred Methylarginine Mark | Biological Context/Function | Reference |

|---|---|---|---|

| TDRD3 | ADMA | Transcriptional coactivation, recognizes methylated histone tails (H3R17me2a, H4R3me2a) and RNA Polymerase II. | nih.govnih.govplos.org |

| SMN | SDMA > ADMA | Spliceosome assembly, binds to methylated Sm proteins. | nih.govnih.govplos.org |

| SND1 | SDMA | Associates with PIWIL1/Miwi in germ cells in a methylation-dependent manner. | nih.gov |

While Tudor domains are the primary family of methylarginine readers, other protein domains have also been identified to bind these marks. researchgate.net

WD40 Domains: Certain proteins with WD40 repeat domains can also recognize methylarginine. For instance, WDR5, a core component of the MLL/SET1 histone methyltransferase complexes, preferentially binds to histone H3 that is symmetrically dimethylated on arginine 2 (H3R2me2s). nih.govresearchgate.net This interaction is mediated by cation-π stacking, similar to Tudor domains. researchgate.net

PHD (Plant Homeodomain) Fingers: Some PHD fingers, which are typically known to read histone lysine (B10760008) methylation, can also recognize methylarginine. The PHD domain of RAG2 (Recombination-activating gene 2) shows an increased binding affinity for the histone H3 tail when it carries both a trimethylated lysine 4 (K4me3) and a symmetric dimethylated arginine 2 (R2me2s). nih.gov

UBR (Ubiquitin E3 Ligase N-recognin) Box: The UBR box is another domain type that has been shown to interact with arginine residues. The UBR domains of proteins like UBR1 present a negatively charged groove to accommodate the binding of arginine at the N-terminus of proteins as part of the N-degron pathway. researchgate.netresearchgate.net

| Domain | Example Protein | Recognized Mark | Binding Mechanism | Reference |

|---|---|---|---|---|

| WD40 | WDR5 | H3R2me2s | Cation-π stacking | nih.govresearchgate.netresearchgate.net |

| PHD | RAG2 | H3R2me2s (in context of H3K4me3) | Negatively-charged groove | nih.govresearchgate.net |

| UBR | UBR1 | N-terminal Arginine | Negatively-charged groove | researchgate.netresearchgate.net |

Arginine methylation often occurs not as an isolated event, but in clusters or arrays within disordered protein regions, particularly in arginine-glycine (RG) rich motifs. elsevierpure.com The presence of multiple methylated arginines in close proximity can lead to cumulative binding mechanisms, significantly enhancing the avidity of interactions with reader proteins. elsevierpure.com

Research on the RNA-binding protein SYNCRIP, which contains a highly methylated region with 18 RG motifs, has revealed two distinct cumulative binding modes:

Additive Binding: The interaction with the methyl-binding protein SMN1 was dependent on the total number of methylated arginines, regardless of their specific position within the disordered region. This suggests that multiple weak interactions can combine to create a strong, stable association.

Positional Dependence: In contrast, the binding to the methyltransferase PRMT1 was promoted by continuous stretches of methylated arginines, indicating a requirement for a specific arrangement of modifications.

These findings highlight how arrays of methylarginine can function as tunable regulatory platforms, where the number and pattern of modifications can fine-tune the strength and specificity of protein-protein interactions.

Influence on Protein-Nucleic Acid Interactions

Arginine methylation frequently occurs within domains that mediate interactions between proteins and nucleic acids (DNA and RNA). nih.govnih.gov This modification can significantly stabilize or disrupt these interactions, providing a dynamic layer of regulation. researchgate.net A substantial portion of methylated arginine residues, estimated at over 60%, are found in proteins that associate with RNA. researchgate.netdntb.gov.ua

Regulation of Cellular Processes

Through its influence on molecular interactions, arginine methylation regulates a wide array of essential cellular programs. researchgate.net Key processes governed by this PTM include gene transcription, RNA metabolism and splicing, and the DNA damage response. researchgate.netresearchgate.net The specific outcome of methylation—whether it activates or represses a process—depends on the location of the modified arginine residue, the type of methylation (MMA, ADMA, or SDMA), and the specific PRMT that catalyzes the reaction.

Arginine methylation is a key epigenetic mechanism that controls gene expression without altering the DNA sequence. researchgate.net This regulation is achieved through two primary avenues: the post-translational modification of histone tails and the methylation of non-histone proteins, such as transcription factors and co-regulators. nih.gov

Histone proteins, which package DNA into chromatin, are major targets of PRMTs. Methylation of arginine residues on histone tails can either promote or prevent the recruitment of effector proteins, leading to transcriptional activation or repression. These histone marks are "read" by proteins containing specific domains, such as the Tudor domain, which recognize the methylarginine signature. nih.gov

Specific histone methylarginine marks have well-defined roles in transcription:

H4R3me2a (Asymmetric Dimethylation): Catalyzed by PRMT1, this mark is generally associated with transcriptional activation. The "reader" protein TDRD3 can bind to H4R3me2a, contributing to its function as a transcriptional coactivator.

H4R3me2s (Symmetric Dimethylation): In contrast, the symmetric dimethylation of the same residue by PRMT5 is linked to transcriptional repression. nih.gov

H3R17me2a (Asymmetric Dimethylation): This activating mark is deposited by CARM1 (PRMT4). nih.gov It facilitates the recruitment of the PAF1 complex, which is involved in transcriptional elongation. oup.com

H3R2 methylation: This site is subject to complex regulation. PRMT6 deposits an asymmetric mark (H3R2me2a) that is repressive, in part by blocking the binding of activators to nearby trimethylated H3K4. Conversely, PRMT5-mediated symmetric dimethylation (H3R2me2s) is recognized by the "reader" WDR5, an interaction that is permissive for the recruitment of chromatin-modifying complexes like the MLL H3K4 methyltransferase.

Table 1: Key Histone Arginine Methylation Marks and Their Functions in Transcription

Beyond histones, PRMTs target a diverse array of non-histone proteins involved in transcription, including coactivators, corepressors, and transcription factors. Methylation can alter their stability, localization, DNA-binding affinity, and interaction with other regulatory proteins.

MED12: A subunit of the essential Mediator complex, which links transcription factors to the RNA Polymerase II machinery, is a substrate of CARM1/PRMT4. Methylation of MED12 at several arginine residues, including R1862 and R1912, enhances its interaction with the reader protein TDRD3, which helps to resolve RNA:DNA hybrids (R-loops) and facilitate transcription. nih.gov

KLF4 (Kruppel-like factor 4): This transcription factor is regulated by multiple PRMTs. PRMT5-mediated methylation stabilizes KLF4 by inhibiting its ubiquitin-dependent degradation, leading to increased protein levels and altered transcription of target genes like p21. nih.govresearchgate.net In a different context, PRMT1 methylates KLF4 at Arginine 396, which is crucial for recruiting the mSin3a/HDAC repressive complex to silence specific genes in embryonic stem cells. nih.gov

E2F1: The activity of this key cell cycle transcription factor is modulated by methylation. PRMT1 methylates E2F1 at Arginine 109, while PRMT5 methylates it at Arginines 111 and 113, demonstrating how different enzymes can target the same protein to exert complex control. oup.com

Table 2: Methylation of Non-Histone Proteins in Transcriptional Control

Arginine methylation is a pervasive modification among RNA-binding proteins (RBPs), profoundly impacting RNA processing, transport, and stability. oup.com Many proteins involved in pre-mRNA splicing, the process of removing introns to form mature mRNA, are major substrates for PRMTs.

A critical example of methylation's role in splicing involves the assembly of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing.

Sm proteins: Core components of the spliceosome, such as SmD1, SmD3, and SmB/B', are symmetrically dimethylated on arginine residues within their C-terminal domains. oup.com

SMN (Survival of Motor Neuron) protein: This protein acts as a chaperone in the assembly of spliceosomal components. oup.com Its Tudor domain specifically recognizes and binds the SDMA marks on Sm proteins. oup.comdntb.gov.ua This methylation-dependent interaction is absolutely essential for the proper assembly of the core spliceosomal snRNPs. oup.com Mutations in the SMN Tudor domain that prevent it from binding to methylarginine motifs are linked to disease, underscoring the biological importance of this interaction. oup.com

hnRNPs (heterogeneous nuclear ribonucleoproteins): This family of RBPs, involved in various aspects of mRNA biogenesis, are prominent substrates of PRMTs. As noted earlier, methylation can modulate their binding to nucleic acids and also facilitate their nuclear export. wwu.eduresearchgate.net

Table 3: Role of Arginine Methylation in RNA Metabolism and Splicing

Maintaining genome integrity is paramount for cell survival, and cells have evolved a complex network of signaling pathways known as the DNA damage response (DDR) to detect and repair DNA lesions. Arginine methylation has emerged as a critical PTM that regulates the DDR at multiple levels. researchgate.net PRMTs can influence the repair process by directly methylating key DDR proteins or by depositing histone marks that regulate the expression of DNA repair genes.

For example, PRMT7 has been shown to play a role in regulating the transcription of genes involved in DNA repair. It is enriched on the promoter regions of genes such as ALKBH5, APEX2, and POLD1, which are involved in base excision repair and other pathways. PRMT7 deposits monomethylation marks on H2AR3 and H4R3 at these promoters, leading to the transcriptional repression of these repair genes. This indicates that arginine methylation can fine-tune the basal expression levels of the DNA repair machinery. Furthermore, the methylation of non-histone DDR factors, such as the tumor suppressor BRCA1, is also an important regulatory mechanism. researchgate.net

Table of Mentioned Compounds

Signal Transduction Pathways

Protein arginine methylation, the process that generates methylarginine residues within proteins, is a critical post-translational modification (PTM) involved in regulating a multitude of cellular processes, including signal transduction. mdpi.comresearchgate.net This modification, catalyzed by protein arginine methyltransferases (PRMTs), alters the properties of the arginine residue, which in turn affects protein-protein and protein-nucleic acid interactions that are fundamental to signaling cascades. mdpi.comnih.gov

Arginine methylation influences signal transduction in several ways:

Modulation of Protein-Protein Interactions: Methylarginine residues can serve as docking sites for other proteins, facilitating the assembly of signaling complexes. mdpi.com A significant class of proteins known as "readers" contain specific domains, such as the Tudor domain, that recognize and bind to methylated arginine motifs. mdpi.comnih.gov For instance, the survival of motor neurons (SMN) protein contains a Tudor domain that binds to symmetrically methylated arginine residues in spliceosomal proteins, a crucial interaction for pre-mRNA splicing regulation. nih.gov

Regulation of Transcription: PRMTs play a role in gene expression by methylating histones and transcription factors. nih.gov For example, PRMT1-mediated asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) facilitates the recruitment of other proteins that promote histone acetylation and transcriptional activation. nih.gov Conversely, methylation can also lead to transcriptional repression. creative-diagnostics.com The methylation of non-histone proteins, including transcription factors and signaling components, is also a key regulatory mechanism. nih.gov

DNA Damage Response: Arginine methylation is involved in the DNA damage response pathway, a critical signaling network for maintaining genome stability. mdpi.com

Stability and Reversibility: Unlike phosphorylation, which often acts as a rapid 'on' and 'off' switch, arginine methylation is considered a more stable and long-lasting modification. nih.govnih.gov While the existence and identity of enzymes that can reverse this mark (arginine demethylases) have been debated, the modification is generally removed through the slower process of protein degradation and turnover. nih.govoup.com

The diverse substrates for PRMTs include proteins involved in RNA metabolism, DNA repair, and cellular differentiation, highlighting the broad impact of arginine methylation on cellular signaling networks. nih.gov

Protein Translation and Stability

Arginine methylation has emerged as a significant post-translational modification that can directly influence the stability of proteins, thereby affecting their abundance and function. This regulation is often achieved by modulating a protein's susceptibility to degradation, primarily through the ubiquitin-proteasome system. nih.govnih.gov The effect of methylation can be either stabilizing or destabilizing, depending on the specific protein and the context.

Mechanisms of Stability Regulation:

Protection from Degradation: In some cases, arginine methylation can shield a protein from being recognized by the cellular machinery that targets proteins for destruction. A clear example is the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein. The arginine methyltransferase PRMT6 methylates Tat, which significantly increases its protein half-life by protecting it from a proteasome-dependent degradation pathway. nih.gov This stabilization is dependent on the catalytic activity of PRMT6. nih.gov Similarly, PRMT5-mediated dimethylation of the transcription factor SREBP1 stabilizes it by reducing phosphorylation at a site that is recognized by an E3 ligase, thus preventing its ubiquitination and degradation. nih.gov

Promotion of Degradation: Conversely, arginine methylation can also mark a protein for degradation. The methylation of the nuclear receptor coactivator 3 (NCOA3) by the enzyme CARM1 (PRMT4) promotes its degradation by the proteasome. nih.gov

The interplay between methylation and other PTMs, particularly ubiquitination and phosphorylation, is a key aspect of this regulatory process. nih.gov Arginine methylation can either block or create recognition sites for E3 ubiquitin ligases, the enzymes that tag proteins with ubiquitin for proteasomal degradation. nih.govnih.gov

| Protein | Methyltransferase | Effect of Arginine Methylation | Mechanism |

|---|---|---|---|

| HIV-1 Tat | PRMT6 | Increased Stability / Half-life | Inhibition of proteasome-dependent degradation. nih.gov |

| SREBP1 | PRMT5 | Increased Stability | Reduction in GSK-3-mediated phosphorylation, preventing recognition by the SCFFBXW7 E3 ligase. nih.gov |

| NCOA3 (p/CIP, SRC-3) | CARM1 (PRMT4) | Decreased Stability / Promoted Degradation | Promotes degradation by the REGγ proteasome. nih.gov |

| 40S ribosomal protein S2 | PRMT3 | Increased Stability | Suppression of ubiquitination (independent of methyltransferase activity). nih.gov |

Biological Liquid-Liquid Phase Separation

Liquid-liquid phase separation (LLPS) is a fundamental biophysical process by which cells organize their cytoplasm and nucleoplasm into non-membrane-bound organelles, such as stress granules and P-bodies. sciencedaily.comnih.gov This process allows for the concentration of specific proteins and nucleic acids to facilitate biochemical reactions. sciencedaily.com Arginine residues, particularly when present in arginine-rich, intrinsically disordered regions of proteins, are key drivers of LLPS. nih.govnih.gov

The post-translational methylation of these arginine residues has been identified as a crucial mechanism for regulating LLPS. nih.govpnas.org Arginine methylation can modulate the phase separation behavior of proteins by altering the physicochemical properties of the arginine side chain. While methylation does not change the net positive charge, it increases bulkiness and hydrophobicity, which can affect the network of interactions (e.g., cation-pi interactions) that drive the assembly of these liquid-like droplets. nih.gov

Recent studies have shown that arginine methylation is deeply involved in the dynamic assembly and disassembly of membraneless organelles. pnas.org Global profiling of arginine dimethylation revealed that methylation sites are enriched in the proteins that make up these organelles, especially stress granules. pnas.org Importantly, the methylation of key proteins within these structures can significantly impair their ability to undergo LLPS. pnas.org This suggests that PRMT activity can act as a regulatory switch to control the formation and dissolution of these cellular compartments, thereby influencing the biological processes that occur within them, such as mRNA splicing and storage. nih.govpnas.org

Biological Roles of Free Methylarginines

Following the breakdown (proteolysis) of proteins, methylated arginine residues are released into the cytoplasm as free amino acids, such as NG-monomethyl-L-arginine (L-NMMA) and asymmetric dimethylarginine (ADMA). mdpi.comoup.comnih.gov Unlike their protein-bound precursors, these free methylarginines have distinct and significant biological roles, primarily centered on the regulation of nitric oxide synthesis.

Competition with L-Arginine at Nitric Oxide Synthase (NOS) Active Sites

A primary and well-characterized role of free asymmetric methylarginines (L-NMMA and ADMA) is to act as endogenous competitive inhibitors of nitric oxide synthase (NOS) enzymes. oup.comnih.govresearchgate.net NOS enzymes utilize L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. researchgate.netresearchgate.net

L-NMMA and ADMA are structural analogs of L-arginine and can bind to the same active site on all three NOS isoforms (endothelial, neuronal, and inducible). oup.comnih.gov By occupying the active site, they compete directly with L-arginine, thereby preventing it from binding and being converted to NO. researchgate.netfrontiersin.org This competitive inhibition increases the apparent Michaelis constant (Km) of NOS for L-arginine. oup.com It is important to note that symmetric dimethylarginine (SDMA), another product of protein methylation, does not inhibit NOS activity. oup.comnih.gov The accumulation of ADMA and L-NMMA in various disease states can lead to a significant reduction in NO bioavailability, contributing to pathology. oup.comnih.gov

Modulation of Nitric Oxide (NO) Production Mechanisms

The direct competitive inhibition of NOS by free methylarginines is the principal mechanism by which they modulate nitric oxide (NO) production. oup.comresearchgate.net By limiting the access of L-arginine to the enzyme's active site, ADMA and L-NMMA effectively decrease the rate of NO synthesis. researchgate.netnih.gov This reduction in NO has profound physiological consequences, particularly in the cardiovascular system, where diminished NO levels can lead to endothelial dysfunction. nih.gov

Beyond simple competitive inhibition, there is evidence that methylarginines can influence NOS function in other ways. Under conditions of low L-arginine availability or in the presence of inhibitors like L-NMMA, endothelial NOS (eNOS) can become "uncoupled." oup.com In this uncoupled state, the enzyme no longer produces NO but instead generates superoxide (B77818) radicals, which are reactive oxygen species that can contribute to oxidative stress. oup.comjohnshopkins.edu Therefore, elevated levels of endogenous methylarginines can shift the enzymatic output of NOS from a beneficial signaling molecule (NO) to a detrimental one (superoxide). johnshopkins.edu The regulation of methylarginine levels is tightly controlled by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA and L-NMMA. nih.govresearchgate.net The activity of DDAH is therefore critical for maintaining homeostatic control of NO production. nih.govresearchgate.net

Impact on Arginine Transport Systems (e.g., y+ transporters)

The biological activity of both L-arginine and free methylarginines depends on their transport across cell membranes. Cationic amino acid transporters (CATs), particularly the y+ system, are responsible for the cellular uptake of L-arginine. mdpi.comclinmedjournals.org Research has shown that free methylarginines can compete with L-arginine for these transport systems. mdpi.com

Studies using Xenopus laevis oocytes demonstrated that L-NMMA, ADMA, and SDMA all compete with L-arginine for uptake via the cationic amino acid transporter 2B (CAT-2B). mdpi.com This competition for transport can modulate the intracellular concentration of L-arginine, which can, in turn, affect the rate of NO synthesis, especially when extracellular L-arginine is limited. By impeding the entry of L-arginine into the cell, circulating methylarginines can indirectly contribute to the reduction of NO production, complementing their direct inhibitory effect on NOS enzymes. mdpi.com

Mechanisms of Metabolic Derangement

The metabolic derangement associated with methylarginines, including NG-monomethyl-L-arginine (L-NMMA), stems primarily from their ability to interfere with nitric oxide synthesis and the pathways that regulate their own metabolism. These compounds are endogenous products derived from the breakdown of proteins containing methylated arginine residues. researchgate.netnih.gov The enzymatic machinery responsible for their formation and degradation is a critical determinant of their intracellular concentrations and, consequently, their biological impact.

Protein arginine methyltransferases (PRMTs) are the enzymes that catalyze the methylation of arginine residues within proteins. researchgate.net There are two main types of PRMTs involved in this process. Type I PRMTs create both monomethylarginine and asymmetric dimethylarginine (ADMA), while Type II PRMTs produce monomethylarginine and symmetric dimethylarginine (SDMA). mdpi.comnih.gov Following normal protein turnover and proteolysis, these methylated arginines are released as free amino acids into the cytoplasm. nih.govmdpi.com

The primary mechanism by which L-NMMA and the structurally related ADMA cause metabolic disruption is through the competitive inhibition of nitric oxide synthases (NOS). researchgate.net NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone and endothelial function. nih.gov L-NMMA and ADMA compete with the natural NOS substrate, L-arginine, at the enzyme's active site, thereby reducing the production of NO. researchgate.netnih.gov This inhibition is potent, with both L-NMMA and ADMA exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range (approximately 2–3 μM). mdpi.comnih.gov The reduction in NO bioavailability is a significant form of endothelial dysfunction, which is linked to various pathological states. nih.govnih.gov In contrast, SDMA does not inhibit NOS. researchgate.net

The accumulation of these inhibitory methylarginines is a key factor in metabolic derangement. The cell has specific enzymatic pathways to clear L-NMMA and ADMA, and dysfunction in these pathways can lead to their buildup. The primary enzyme responsible for the degradation of L-NMMA and ADMA is dimethylarginine dimethylaminohydrolase (DDAH). oup.comresearchgate.net DDAH metabolizes these compounds into L-citrulline and either monomethylamine or dimethylamine. nih.gov Pharmacological inhibition or reduced activity of DDAH leads to the accumulation of ADMA and L-NMMA, amplifying their inhibitory effect on NOS. oup.com

An alternative metabolic route for all three endogenous methylarginines is through the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). mdpi.com This mitochondrial enzyme converts the methylarginines into their corresponding α-ketoacid derivatives. mdpi.commdpi.com While DDAH is specific to the NOS-inhibiting methylarginines, AGXT2 can metabolize L-NMMA, ADMA, and SDMA. mdpi.com The interplay between the formation of methylarginines by PRMTs and their clearance by DDAH and AGXT2 is crucial for maintaining vascular homeostasis. researchgate.netmdpi.com Disruption of this balance, leading to an excess of L-NMMA and ADMA, is a central mechanism of the metabolic derangement they cause.

Table 1: Endogenous Methylarginines and Their Metabolic Impact

| Compound | Common Abbreviation | Effect on Nitric Oxide Synthase (NOS) | Primary Metabolic Pathway(s) |

| NG-monomethyl-L-arginine | L-NMMA, NMMA, MMA | Competitive Inhibitor | DDAH, AGXT2, Renal Excretion |

| Asymmetric Dimethylarginine | ADMA | Competitive Inhibitor | DDAH, AGXT2, Renal Excretion |

| Symmetric Dimethylarginine | SDMA | No direct inhibitory effect | AGXT2, Renal Excretion |

Table 2: Key Enzymes in Methylarginine Metabolism

| Enzyme | Common Abbreviation | Function | Substrates | Products |

| Protein Arginine Methyltransferase | PRMT | Methylates arginine residues within proteins | L-arginine (in proteins), S-adenosylmethionine | Protein-incorporated L-NMMA, ADMA, SDMA |

| Dimethylarginine Dimethylaminohydrolase | DDAH | Degrades inhibitory methylarginines | L-NMMA, ADMA | L-citrulline, Monomethylamine, Dimethylamine |

| Alanine:glyoxylate aminotransferase 2 | AGXT2 | Alternative degradation of methylarginines | L-NMMA, ADMA, SDMA | α-keto-methylguanidinovaleric acid, ADGV, SDGV |

| Nitric Oxide Synthase | NOS | Synthesizes Nitric Oxide | L-arginine | Nitric Oxide (NO), L-citrulline |

Research Methodologies and Analytical Approaches for Methylarginines

Separation and Detection Techniques

A variety of methods have been developed for the measurement of methylarginine (B15510414) derivatives in biological samples such as plasma, serum, urine, and tissue. nih.gov These techniques are essential for distinguishing between different forms of methylarginine and accurately quantifying their levels.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylarginines. researchgate.net These methods often involve the precipitation of proteins, followed by hydrolysis, separation via HPLC, and fluorescence detection to accurately quantify methylated arginines. researchgate.net A common approach involves pre-column derivatization to convert the amino acids into fluorescent derivatives, enhancing their detection. researchgate.net For example, derivatization with o-phthaldialdehyde (OPA) allows for the separation of these compounds on a reversed-phase column. researchgate.net

However, since methylarginines are polar, they can be difficult to retain on conventional reverse-phase columns. researchgate.net To address this, derivatization agents like naphthalene-2,3-dicarboxaldehyde (NDA) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used, which not only improve retention but also increase the stability and sensitivity of the analysis. nih.gov A method using a SunFire™ C18 column with isocratic elution has been developed for the simultaneous quantification of free and protein-incorporated L-arginine and its methylated derivatives. tandfonline.comtandfonline.com

Below is a table summarizing various HPLC methods for methylarginine analysis:

| Method | Derivatization Agent | Column Type | Detection | Key Features | Reference |

|---|---|---|---|---|---|

| HPLC | o-phthaldialdehyde (OPA) | Reversed-phase | Fluorescence | Separates dimethylarginine compounds in plasma within 50 minutes. | researchgate.net |

| RP-HPLC | o-phthaldialdehyde (OPA) | SunFire™ C18 | Fluorescence | Quantifies free and protein-incorporated methylarginines. | tandfonline.com |

| HPLC | Naphthalene-2,3-dicarboxaldehyde (NDA) | Not Specified | Fluorescence | Derivatives are more stable than OPA derivatives. | nih.gov |

| HPLC | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Not Specified | Fluorescence | Increases stability and sensitivity of the analysis. | nih.gov |

Mass spectrometry (MS) and tandem mass spectrometry (LC-MS/MS) are highly accurate, selective, and sensitive methods for the analysis of methylarginines. researchgate.netcolab.ws These techniques are often considered the gold standard because they separate analytes based on their mass-to-charge ratio (m/z) rather than chromatographic separation alone. researchgate.net This allows for the reliable discrimination between symmetric and asymmetric dimethylarginine. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of arginine and its methylated derivatives in various biological fluids. nih.gov These methods offer high accuracy, reproducibility, and precision based on specific fragmentation patterns. nih.gov For instance, a multiplexed, rapid, and cost-effective LC-MS/MS method has been established for measuring methylarginine derivatives in serum. nih.gov Optimizing parameters such as the normalized collision energy (NCE) in higher-energy collisional dissociation (HCD) can significantly improve the identification and annotation of asymmetric (ADMA) and symmetric (SDMA) dimethylarginine. biorxiv.org

Here is a table detailing LC-MS/MS parameters for the analysis of various methylarginine derivatives:

| Analyte | Quantifier Ion Transition (m/z) | Qualifier Ion Transition (m/z) | Linearity Range (µM) | LLOQ (µM) | Reference |

|---|---|---|---|---|---|

| ADMA | 259.3/158.0 | 259.3/158.0 | 0.023–6.0 | 0.093 | nih.gov |

| SDMA | 259.3/88.0 | 259.3/88.0 | 0.021–5.5 | 0.042 | nih.gov |

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a method for quantifying specific forms of methylarginine. promega.krlornelabs.com These assays are based on the specific binding of an antibody to the target antigen. lornelabs.com Commercially available ELISA kits can be used to measure asymmetric dimethylarginine (ADMA) in samples like plasma and serum. thermofisher.combiocompare.com

ELISA methods can be formatted as competitive assays where the ADMA in the sample competes with a labeled form of ADMA for binding to a limited number of antibody sites on a microtiter plate. casopiskbm.cznih.gov The signal generated is inversely proportional to the amount of ADMA in the sample. While ELISA is a high-throughput screening method, it is important to compare its results with more robust techniques like HPLC to ensure accuracy. casopiskbm.cz

The following table provides information on a commercially available ADMA ELISA kit:

| Kit Type | Format | Sample Types | Sensitivity | Detection Range | Reference |

|---|

Capillary electrophoresis (CE) is another powerful technique for separating methylarginine derivatives. stanford.edu CE can separate a mixture of dimethyl-L-arginine, NG-monomethyl-L-arginine, L-arginine, and other related amino acids after derivatization. researchgate.net By adding a surfactant like deoxycholic acid, micellar electrokinetic chromatography (MEKC) can achieve baseline resolution of the isomeric forms of dimethyl-L-arginine. stanford.edu

These electrophoretic methods, combined with sensitive detection techniques like laser-induced fluorescence (LIF), can achieve very low limits of quantitation. stanford.edu For instance, a CE method with contactless conductivity detection has been developed for the rapid analysis of ADMA and SDMA in plasma with minimal sample preparation. nih.gov

Proteomic Approaches for Methylarginine Site Identification

Identifying the specific sites of arginine methylation within proteins is crucial for understanding the functional consequences of this post-translational modification (PTM). nih.gov Proteomic strategies are employed to pinpoint these methylation sites on a large scale.

Due to the low abundance of PTMs, enrichment of methylated peptides prior to mass spectrometric analysis is a critical step. nih.gov Unlike other PTMs, methylation does not significantly alter the charge or size of the amino acid, making enrichment more challenging. nih.gov

Several strategies have been developed to enrich for methylated peptides:

Immunoaffinity Purification (IAP): This is a widely used method that employs antibodies specific to different forms of methylarginine (monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine). nih.govcellsignal.com These antibodies are used to immunoprecipitate methylated peptides from a complex mixture. cellsignal.com Combining IAP with other techniques like strong cation exchange chromatography can provide a more comprehensive view of the methylproteome. nih.gov

Strong Cation Exchange (SCX) Chromatography: This technique takes advantage of the fact that trypsin digestion is often incomplete at methylated arginine and lysine (B10760008) residues. This results in peptides with a higher positive charge, which can then be enriched using SCX at a high pH. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is another chromatographic method that can be used for the enrichment of methyl peptides. creative-proteomics.com

These enrichment strategies, when coupled with advanced mass spectrometry, have enabled the identification of thousands of arginine methylation sites in various organisms, providing a global overview of this important PTM. nih.govcreative-proteomics.com

The table below compares different enrichment strategies for methylated peptides:

| Enrichment Strategy | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Immunoaffinity Purification (IAP) | Uses specific antibodies to capture methylated peptides. | High specificity for different methylarginine forms. | Antibody bias may limit the scope of identified sites. | nih.govcellsignal.com |

| Strong Cation Exchange (SCX) | Separates peptides based on charge, enriching for those with missed cleavages at methylarginine sites. | Antibody-free approach. | May also enrich for other positively charged peptides. | nih.gov |

Bioinformatic Tools for Methylarginine Site Prediction

In silico prediction of protein methylation sites has become an essential tool for guiding experimental research, as traditional laboratory methods can be time-consuming and costly. researchgate.netnih.gov A variety of bioinformatic tools have been developed to predict potential methylation sites on arginine residues, employing sophisticated machine-learning algorithms and various sequence-derived features. researchgate.net

These tools analyze protein sequences to identify patterns and characteristics associated with known methylation sites. The features used for prediction can include amino acid composition, physicochemical properties, sequence conservation, and structural information like accessible surface area and secondary structure. researchgate.netnih.govoup.com

Several specific tools have been developed for this purpose:

MeMo: This web tool uses machine-learning algorithms and sequence-derived features to enhance the accuracy of identifying methylation sites. researchgate.net

GPS-MSP (Methyl-group Specific Predictor): This tool was developed using an improved Group-based Prediction System (GPS) algorithm to predict not only general methylation sites but also to classify them into specific types, such as mono-, di- (symmetric or asymmetric), and tri-methylation. oup.com

PRmePRed: This tool utilizes information gain feature optimization to improve the accuracy of predicting protein arginine methylation sites specifically. researchgate.net

PSSMe: This predictor has demonstrated high accuracy in identifying species-specific arginine methylation sites in human, mouse, and rat proteomes. oup.com

DeepPRMS: A more recent tool that uses deep learning to predict protein methylation sites with high accuracy. researchgate.net

These computational approaches are valuable for generating hypotheses and prioritizing targets for further experimental validation, thereby accelerating research into the functional roles of protein arginine methylation. researchgate.netoup.com

In vitro Enzymatic Assays for Methyltransferase and Demethylase Activity

In vitro enzymatic assays are fundamental biochemical tools used to characterize the activity and specificity of protein arginine methyltransferases (PRMTs) and arginine demethylases. mdanderson.orgjove.com These assays are crucial for identifying new substrates, determining enzyme kinetics, and screening for potential inhibitors. mdanderson.orgrsc.org

Methyltransferase Activity Assays: The most common method for measuring PRMT activity involves a radioisotope-based assay. mdanderson.orgrsc.org This "gold standard" technique relies on the transfer of a radiolabeled methyl group from a donor molecule, typically S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), to a substrate protein or peptide. mdanderson.orgrsc.org The general procedure is as follows:

A purified recombinant PRMT enzyme is incubated with a chosen substrate (e.g., a histone protein or a specific peptide). mdanderson.org

Radiolabeled S-adenosyl-L-methionine is added to the reaction mixture as the methyl donor. mdanderson.org

The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific duration. mdanderson.org

The reaction is stopped, and the products are separated using SDS-PAGE. mdanderson.org

The methylated substrate is then detected by autoradiography or fluorography, which visualizes the incorporated radioactivity. mdanderson.org

Non-radioactive methods have also been developed. For example, some assays are designed to detect the product S-adenosylhomocysteine (SAH) using techniques like the AptaFluor® SAH methyltransferase TR-FRET assay, which employs an RNA aptamer that binds to SAH. rsc.org Fluorescently labeled peptide substrates can also be used to monitor substrate binding and methyltransferase activity. rsc.org

Demethylase Activity Assays: Assays to measure the activity of arginine demethylases are also critical, although the field has faced some controversy regarding the identity and function of these enzymes. researchgate.netnih.gov The Jumonji domain-containing protein 6 (Jmjd6) was one of the first enzymes reported to have arginine demethylase activity, specifically targeting di-methylated arginine on histones. nih.govresearchgate.net More recently, certain members of the lysine demethylase (KDM) family have also been shown to possess in vitro arginine demethylation activity. researchgate.netnih.gov

A typical in vitro demethylation assay involves:

Incubating a purified recombinant demethylase enzyme (e.g., Jmjd6 or a specific KDM) with a methylated substrate, such as a synthetically methylated histone peptide. nih.gov

The reaction products are then analyzed using techniques like MALDI-TOF mass spectrometry to detect the removal of the methyl group. nih.gov

Alternatively, western blotting with antibodies specific to the methylated form of the substrate can be used to show a decrease in the methylation signal after incubation with the demethylase. researchgate.net

These assays are essential for confirming the enzymatic activity of putative demethylases and for understanding their substrate specificity. researchgate.netnih.gov

Genetic Manipulation and Gene Expression Studies (e.g., Knockout Models, Cell Lines)

Genetic manipulation techniques are indispensable for elucidating the physiological and pathological roles of protein arginine methylation in vivo and in cell-based systems. mdanderson.orgnih.gov These approaches involve altering the expression of PRMTs or their substrates to observe the functional consequences.

Knockout and Transgenic Mouse Models: The generation of knockout mice, where a specific PRMT gene is deleted, has been instrumental in uncovering the biological functions of these enzymes. mdanderson.orgnih.gov

PRMT1 knockout mice are embryonically lethal, demonstrating the essential role of this enzyme in development. embopress.org Inducible knockout models, where the gene deletion can be triggered at a specific time (e.g., by tamoxifen (B1202) treatment), have been developed to bypass this lethality and study the effects of PRMT1 loss in adult tissues or specific cell types. oup.com

CARM1 (PRMT4) knockout mice also exhibit embryonic or perinatal lethality. embopress.org

Knockouts of other PRMTs, such as PRMT2, PRMT3, and PRMT6 , result in viable mice, which allows for the study of their non-essential or redundant functions. mdanderson.orgnih.gov

In addition to loss-of-function models, gain-of-function transgenic mouse models have been created to study the effects of PRMT overexpression. mdanderson.org These models often use a Cre-Lox system to activate the expression of a specific PRMT in a tissue-specific manner. mdanderson.org

Cell Line Studies: A wide variety of human cancer cell lines are used to study protein arginine methylation. These include:

Oral cancer cell lines: SAS, OECM-1, and HSC-3 have been used to investigate the role of PRMT1 in head and neck cancer. spandidos-publications.com

Breast cancer cell lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) are commonly used to study the function of arginine methylation in breast cancer. spandidos-publications.comnih.gov

Cervical cancer cell line: HeLa cells are frequently used in studies of PRMT substrates and activity. acs.orgspandidos-publications.com

Colon cancer cell lines: DLD1 and HCT116 have been used to assess the effects of PRMT inhibitors on cell proliferation and apoptosis. researchgate.net

Osteosarcoma cell lines: The 143B cell line has been used to study the role of arginine methylation in the context of methionine addiction in cancer. researchgate.net

In these cell lines, researchers can use techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing to knock down or knock out the expression of specific PRMTs. genecards.org This allows for the investigation of the downstream effects on cellular processes like proliferation, migration, and drug sensitivity. spandidos-publications.comresearchgate.net For example, PRMT1 knockdown in oral cancer cells has been shown to reduce proliferation and migration. spandidos-publications.com Furthermore, studies combining genetic knockout of one PRMT with chemical inhibition of another have revealed functional redundancies and synergistic effects between different PRMT family members. oup.com

Occurrence and Comparative Biochemistry of Methylarginines

Methylarginines in Eukaryotes

In eukaryotic organisms, arginine methylation is a key regulatory mechanism. mdpi.com The enzymes responsible, PRMTs, are classified into different types based on the methylation patterns they produce. nih.govnih.gov Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of MMA and ADMA, while Type II enzymes (PRMT5, 9) produce MMA and SDMA. mdpi.comnih.gov A third type, PRMT7, is known to only catalyze monomethylation. nih.gov This modification impacts a wide array of cellular functions, including transcription, RNA processing, DNA repair, and signal transduction, primarily by influencing protein-protein and protein-nucleic acid interactions. nih.govresearchgate.netnih.gov

In mammals, methylarginines are found in various tissues and play crucial roles in physiology and metabolism. The proteolysis of proteins containing methylated arginine residues releases free forms of these compounds, such as ADMA and SDMA, into the cytoplasm. mdpi.com

Kidney: The kidney exhibits high levels of dimethylarginine dimethylaminohydrolase (DDAH) activity, the enzyme responsible for degrading ADMA. nih.gov Despite this, the kidney also has a high content of ADMA, suggesting significant local production or uptake. nih.gov The kidneys are a primary site for the metabolism of ADMA and play a major role in its clearance. mdpi.com They are also involved in the excretion of SDMA. nih.govnih.gov

Skeletal Muscle: Skeletal muscle shows the highest expression of PRMT7, a type II methyltransferase. diabetesjournals.org The synthesis of creatine (B1669601) from arginine is a major metabolic pathway in skeletal muscle and consumes a significant amount of methyl groups, highlighting the importance of methylation processes in this tissue. researchgate.net

Heart: The heart contains methylarginines and the enzymes for their metabolism. Studies have shown that DDAH2 overexpression in mice can protect against ADMA-induced stress in coronary microvessels. mdpi.com

Lung: PRMT7 expression is also detected in the lung, albeit at more modest levels compared to skeletal muscle. diabetesjournals.org Methylarginines like monomethylarginine (MMA) are implicated in processes within the lungs. researchgate.net

The distribution and metabolism of methylarginines are critical for maintaining cellular homeostasis in these organs. For instance, ADMA is a known inhibitor of nitric oxide synthase (NOS), and its levels are tightly regulated by DDAH activity. nih.govresearchgate.net

Table 1: PRMT7 Expression and ADMA Content in Select Mammalian Tissues

| Tissue | Relative PRMT7 Expression | Relative ADMA Content | Key Metabolic Feature |

| Skeletal Muscle | Highest | Moderate | High creatine synthesis |

| Kidney | Modest | High | High DDAH activity and clearance |

| Heart | Modest | Moderate | DDAH2 protective role |

| Lung | Modest | - | Presence of MMA |

This table is a qualitative representation based on available research findings. nih.govdiabetesjournals.org

While arginine methylation is considered a conserved eukaryotic feature, it is notably absent or significantly reduced in certain early-branching eukaryotic lineages. nih.govoup.com The parasitic protist Giardia duodenalis (also known as G. lamblia or G. intestinalis), a member of the diplomonads, provides a compelling case study. oup.comnih.govunimelb.edu.auoup.com

Comprehensive bioinformatic, proteomic, and drug-screening analyses have revealed that Giardia and other related diplomonads lack the genes for arginine methyltransferases (PRMTs). oup.comnih.govunimelb.edu.auoup.com Consequently, experimental evidence confirms the absence of methylarginine (B15510414) in the proteomes of Giardia, although methyllysine is readily detected. nih.govoup.comnih.govresearchgate.net This finding challenges the view that arginine methylation is universally conserved among all eukaryotes. oup.comnih.gov

Evolutionary Conservation and Divergence of Arginine Methylation Pathways

The evolution of arginine methylation showcases a clear divergence between prokaryotes and eukaryotes. Post-translational arginine methylation is a widespread modification that is conserved across all eukaryotic life, from unicellular organisms to complex mammals, with the notable exception of early-branching protists like Giardia. mdpi.comoup.com The enzymatic machinery, the PRMTs, originated early in the eukaryotic lineage, as no homologs are found in bacteria or archaea. nih.govasm.org

The complexity of the PRMT family has expanded throughout evolution. While unicellular eukaryotes may have a minimal set of PRMTs (e.g., a Type I and a Type II enzyme), mammals possess nine distinct PRMTs, allowing for a more complex and nuanced regulation of cellular processes. frontiersin.orgnih.gov The substrates for this modification, particularly RNA-binding proteins with RG/RGG motifs, are also highly conserved, underscoring the fundamental importance of this regulatory mechanism in eukaryotic biology. researchgate.netnih.gov

In stark contrast, prokaryotes lack this system of post-translational modification. Instead, some bacterial lineages have developed specialized biosynthetic pathways to produce free methylated arginine derivatives like β-methylarginine, which often function as components of secondary metabolites or toxins. researchgate.netebi.ac.ukgenome.jp Furthermore, the ability of certain bacteria to catabolize eukaryotic-derived methylarginines represents a metabolic adaptation to their environment, allowing them to utilize nutrients from their hosts. nih.gov This evolutionary trajectory highlights a divergence where eukaryotes utilize arginine methylation for intricate intracellular regulation, while prokaryotes have harnessed methylarginine chemistry for biosynthesis and metabolism.

Q & A

Q. What established methodologies are recommended for quantifying 2-Methylarginine in biological samples?

To ensure accuracy, researchers should employ liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated 2-Methylarginine) to account for matrix effects and ionization variability. Calibration curves must span physiologically relevant concentrations, and validation should include intra-day and inter-day precision tests . For reproducibility, detailed protocols (e.g., sample preparation, chromatographic conditions) must align with guidelines for experimental rigor and transparency .

Q. How should researchers design experiments to investigate 2-Methylarginine's role in cellular regulation?

Begin with hypothesis-driven in vitro models (e.g., endothelial cells or hepatocytes) using targeted gene silencing (e.g., siRNA against methyltransferases) to assess changes in 2-Methylarginine levels. Include controls for confounding variables like cell viability and nutrient availability. For in vivo studies, use knockout animal models or dietary interventions to modulate 2-Methylarginine pools, ensuring metabolic cages are utilized for precise monitoring of intake/excretion .

Q. What are the critical steps for conducting a literature review on 2-Methylarginine's biochemical pathways?

Use structured databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "2-Methylarginine AND nitric oxide synthase") to identify primary studies. Prioritize peer-reviewed articles over preprint repositories. Cross-reference citation networks to trace foundational studies and recent advancements. Document methodological inconsistencies (e.g., assay sensitivity differences) that may explain conflicting results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of 2-Methylarginine across species?

Perform comparative metabolomics using tissue-specific samples from multiple model organisms (e.g., murine vs. primate liver). Apply stable isotope tracing (e.g., ¹³C-labeled precursors) to map flux differences in arginine methylation pathways. Validate findings with enzymatic assays (e.g., methyltransferase activity measurements) and reconcile discrepancies through systematic reviews that weight evidence by methodological rigor .

Q. What strategies mitigate variability in 2-Methylarginine measurements caused by sample degradation?

Pre-analytical protocols must standardize collection times (e.g., circadian rhythm considerations) and immediate stabilization with protease inhibitors or flash-freezing. Use quality-control pools across batches to monitor degradation artifacts. For longitudinal studies, implement mixed-effects statistical models to distinguish biological variability from technical noise .

Q. How should conflicting data on 2-Methylarginine's interaction with nitric oxide synthase (NOS) isoforms be analyzed?

Conduct in silico docking simulations to predict binding affinities between 2-Methylarginine and NOS active sites, followed by surface plasmon resonance (SPR) for kinetic validation. Compare results across isoforms (e.g., eNOS vs. iNOS) under varying redox conditions. Address contradictions by meta-analyzing structural and functional studies, highlighting limitations in assay conditions (e.g., non-physiological pH in in vitro setups) .

Q. What frameworks support the integration of multi-omics data to elucidate 2-Methylarginine's systemic effects?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using network analysis tools (e.g., WGCNA or MetaboAnalyst). Prioritize nodes with high betweenness centrality to identify hub genes/enzymes influenced by 2-Methylarginine. Validate computationally predicted interactions via CRISPR-Cas9-mediated gene editing and targeted metabolite profiling .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when studying 2-Methylarginine in human cohorts?

Adhere to FAIR data principles: publish raw datasets in repositories (e.g., MetaboLights) with metadata detailing participant demographics, pre-analytical handling, and instrument parameters. Include power calculations to justify sample sizes and pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. What ethical safeguards are essential for clinical studies involving 2-Methylarginine supplementation?

Obtain informed consent emphasizing potential risks (e.g., altered NO signaling). Implement double-blinding and independent data monitoring committees to oversee adverse events. For vulnerable populations (e.g., hypertensive patients), ensure exclusion criteria align with institutional review board (IRB) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。